molecular formula C11H14N2O B8595110 2-(2,3-Dimethylanilino)-2-oxazoline CAS No. 23417-36-9

2-(2,3-Dimethylanilino)-2-oxazoline

Cat. No. B8595110
M. Wt: 190.24 g/mol
InChI Key: CHRXVAHRMWEZBK-UHFFFAOYSA-N
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Patent
US05708015

Procedure details

Chloroethylisocyanate (Compound 5, Aldrich, 346 mg, 3.3 mmol) was added to a stirred solution of 2,3-dimethylaniline (Aldrich, 400 mg, 3.3 mmol) in tetrahydrofuran (5 ml) at room temperature. After 30 minutes a white precipitate formed. The solid chloroethylurea was collected by vacuum filtration yield: 477 mg (64%): mp 145°-146° C. HNMR (300 MHz, CDCl3) σ 7.00 (m, 3H); 6.72 (br, 1H); 5.19 (br, 1H), 3.59 (m, 2H); 3.49 (m, 2H); 2.30 (s, 3H); 2.18 (s, 3H); Mass spectrum m/e 226.0872 (C1H15ClN2O requires 226.0872). The chlorethylurea (199 mg, 0.88 mmol) was suspended in H2O (4 ml) and CH3OH (4 ml) and heated to reflux for 1 hour. The reaction mixture was cooled to room temperature and concentrated in vacuo. The residue was dissolved in CH2Cl2 and washed with 1N NaOH (to pH 13). The organic layer was dried over Na2CO3 and concentrated in vacuo to yield 140 mg (84%) of the title compound as a white crystalline solid: mp 112°-113.5° C.; 1H NMR (300 MHz, CDCl3) σ 7.19 (m, 1H); 7.09 (m, 1H), 6.91 (m, 1H); 5.00 (br, s, 1H); 4.40 (t, 2H); 3.70 (t, 2H); 2.30 (s, 3H); 2.15 (s, 3H); Mass spectrum m/e 190.1104 (C11H14N2O requires 190.1106).
Quantity
346 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Yield
84%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][N:4]=[C:5]=[O:6].[CH3:7][C:8]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:9]=1[NH2:10].ClCCNC(N)=O.CO>O1CCCC1.O>[CH3:7][C:8]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:9]=1[NH:10][C:5]1[O:6][CH2:2][CH2:3][N:4]=1

Inputs

Step One
Name
Quantity
346 mg
Type
reactant
Smiles
ClCCN=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCN=C=O
Name
Quantity
400 mg
Type
reactant
Smiles
CC1=C(N)C=CC=C1C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
199 mg
Type
reactant
Smiles
ClCCNC(=O)N
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 30 minutes a white precipitate formed
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid chloroethylurea was collected by vacuum filtration yield: 477 mg (64%)
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with 1N NaOH (to pH 13)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2CO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1C)NC=1OCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 22.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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